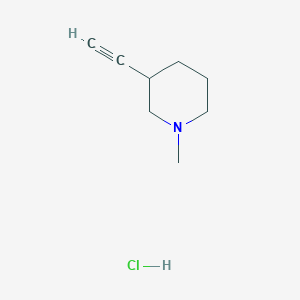

3-Ethynyl-1-methylpiperidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethynyl-1-methylpiperidine hydrochloride is a chemical compound with the CAS Number: 2241144-60-3 . It has a molecular weight of 159.66 . The compound is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for 3-Ethynyl-1-methylpiperidine hydrochloride is1S/C8H13N.ClH/c1-3-8-5-4-6-9(2)7-8;/h1,8H,4-7H2,2H3;1H . This indicates the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethynyl-1-methylpiperidine hydrochloride are not available, it’s worth noting that the prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis

3-Ethynyl-1-methylpiperidine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 159.66 . The InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The synthesis of related compounds like (R)-3-aminopiperidine dihydrochloride involves chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, achieving an overall yield of 43.1% (Jiang, 2015).

Carbon-Carbon Bond Formation

Hypophosphorous acid and its corresponding 1-ethylpiperidine salt are utilized in carbon-carbon bond-forming radical reactions in aqueous and organic media, offering a cleaner approach compared to traditional methods (Graham et al., 1999).

Chemical and Biological Interactions

Nucleophilic Displacement Reactions

3-chloro-1-ethylpiperidine has been studied for its nucleophilic displacement reactions, involving an ambident bicyclic aziridinium ion, leading to pyrrolidine and piperidine isomers (Hammer et al., 1972).

Dopamine Receptor Binding

Substituted 4-aminopiperidine compounds, such as 3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyridinylamine, exhibit high in vitro affinity and selectivity for the human dopamine D4 receptor, providing insights into receptor binding and blockade (Schlachter et al., 1997).

Advanced Chemical Synthesis

Intramolecular Reactions and Synthesis

Studies on intramolecular Diels−Alder reactions involving a N-silylamine linkage for the synthesis of complex compounds like aloperine highlight the versatility of such chemical structures in advanced synthesis processes (Brosius et al., 1999).

Pharmaceutical Analysis and Applications

Drug Analysis Techniques

Methods like HPTLC for simultaneous analysis of drugs like Tolperisone Hydrochloride, and LC-MS/MS for quantitative determination of complex compounds demonstrate the significance of such chemical structures in pharmaceutical analysis and drug development (Patel et al., 2012; Yang et al., 2004) (Yang et al., 2004).

Safety and Hazards

The safety information for 3-Ethynyl-1-methylpiperidine hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

3-ethynyl-1-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-3-8-5-4-6-9(2)7-8;/h1,8H,4-7H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNKFLRZIPJZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C#C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-1-methylpiperidine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2646008.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride](/img/structure/B2646015.png)

![2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2646016.png)

![2,2-Difluoro-N-(oxolan-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2646019.png)

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2646020.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2646021.png)

![3-((4-bromophenyl)sulfonyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2646024.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2646029.png)

![2-((4-[(2-Hydroxybenzyl)amino]phenyl)sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2646030.png)